![molecular formula C15H16ClNO3 B4431796 2-(2-CHLORO-5-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4431796.png)
2-(2-CHLORO-5-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE
Descripción general
Descripción
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]propanamide is an organic compound that features a chlorinated phenoxy group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]propanamide typically involves the reaction of 2-chloro-5-methylphenol with a suitable amide precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenoxy group and furan ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylphenol: A simpler compound with a similar chlorinated phenoxy group.
Furan-2-carboxylic acid: Contains the furan ring but lacks the chlorinated phenoxy group.
Uniqueness
2-(2-Chloro-5-methylphenoxy)-N-[(furan-2-yl)methyl]propanamide is unique due to the combination of the chlorinated phenoxy group and the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10-5-6-13(16)14(8-10)20-11(2)15(18)17-9-12-4-3-7-19-12/h3-8,11H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBLDHBIYZAEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


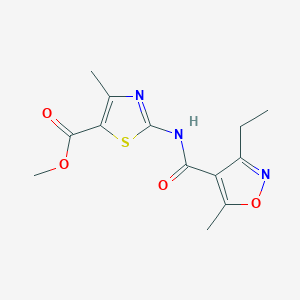
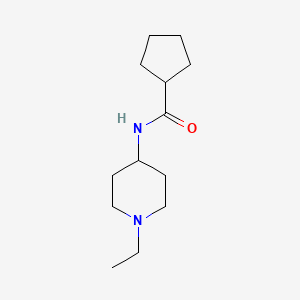
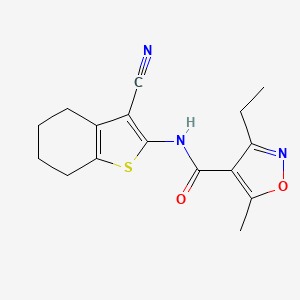




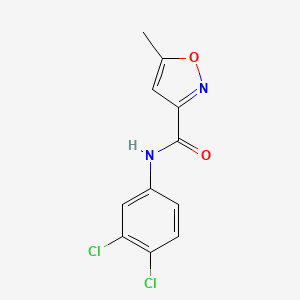
![(5-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4431753.png)
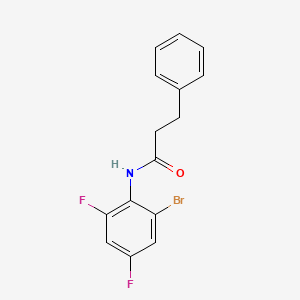

![4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE](/img/structure/B4431779.png)
![(2-ETHOXYPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4431788.png)
![(3-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4431789.png)
